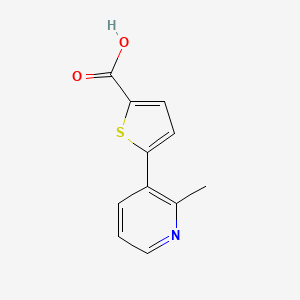
5-(2-Methylpyridin-3-yl)thiophene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Methylpyridin-3-yl)thiophene-2-carboxylic acid is a heterocyclic compound that features a thiophene ring fused with a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylpyridin-3-yl)thiophene-2-carboxylic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction employs a palladium catalyst and boronic acids to form carbon-carbon bonds. For instance, 5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamides can be synthesized in moderate to good yields (35-84%) using commercially available palladium tetrakis catalyst .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Methylpyridin-3-yl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
5-(2-Methylpyridin-3-yl)thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is being explored for its potential use in developing new antimicrobial agents.
Industry: It can be used in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of 5-(2-Methylpyridin-3-yl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit β-lactamase enzymes in Escherichia coli, which are responsible for antibiotic resistance . The compound binds to the active site of the enzyme, preventing it from hydrolyzing β-lactam antibiotics.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamides: These compounds have similar structures and are also used for their antibacterial properties.
Quinolinyl-pyrazoles: These compounds share a similar heterocyclic structure and are used in medicinal chemistry.
Uniqueness
5-(2-Methylpyridin-3-yl)thiophene-2-carboxylic acid is unique due to its specific combination of a thiophene ring and a pyridine ring, which imparts distinct chemical and biological properties. Its ability to inhibit β-lactamase enzymes makes it particularly valuable in the development of new antimicrobial agents.
Eigenschaften
Molekularformel |
C11H9NO2S |
|---|---|
Molekulargewicht |
219.26 g/mol |
IUPAC-Name |
5-(2-methylpyridin-3-yl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C11H9NO2S/c1-7-8(3-2-6-12-7)9-4-5-10(15-9)11(13)14/h2-6H,1H3,(H,13,14) |
InChI-Schlüssel |
QLOWEOJWKYOWSH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=N1)C2=CC=C(S2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


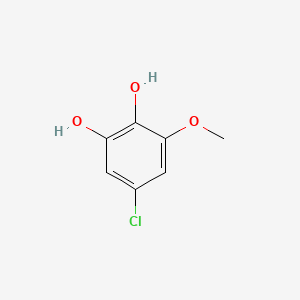
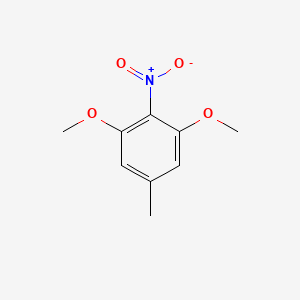
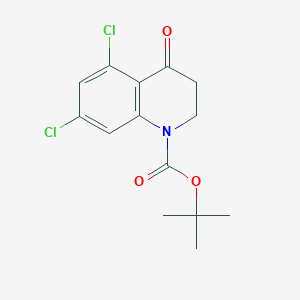
![6-Methyl-5-phenylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B13089143.png)
![3-[(2-Iodocyclooctyl)oxy]oxolane](/img/structure/B13089147.png)
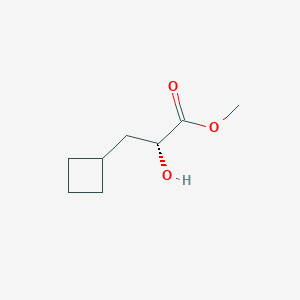
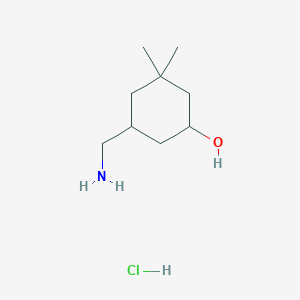

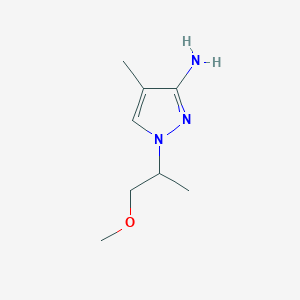


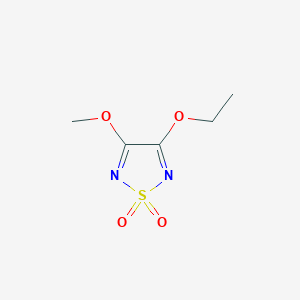
![2-(2-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B13089203.png)

